![molecular formula C16H13BrFNO4 B14171652 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate CAS No. 380563-15-5](/img/structure/B14171652.png)
[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo and fluoro substituent on the aniline ring, an oxoethyl group, and a phenoxyacetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the oxoethyl and phenoxyacetate groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromo and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may enable the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate, used in various organic synthesis applications.
Ethyl bromodifluoroacetate: Another compound with similar functional groups, used in the synthesis of difluoromethyl compounds.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: A photoactive compound with applications in materials science.
Uniqueness
What sets this compound apart from these similar compounds is its combination of bromo, fluoro, oxoethyl, and phenoxyacetate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of scientific and industrial applications.
Propiedades
Número CAS |
380563-15-5 |
|---|---|
Fórmula molecular |
C16H13BrFNO4 |
Peso molecular |
382.18 g/mol |
Nombre IUPAC |
[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C16H13BrFNO4/c17-11-6-7-14(13(18)8-11)19-15(20)9-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,20) |
Clave InChI |
VPRHIHKLBSZTOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Solubilidad |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


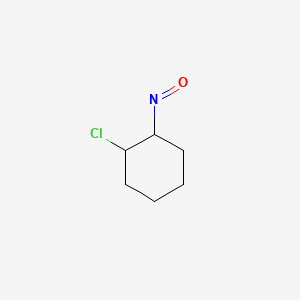
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
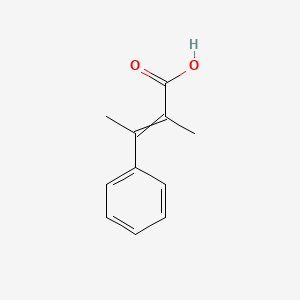
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)

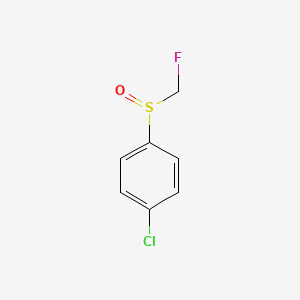
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
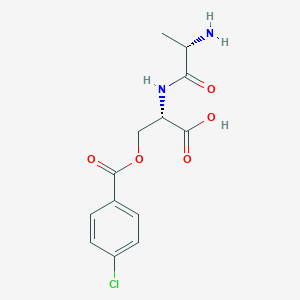
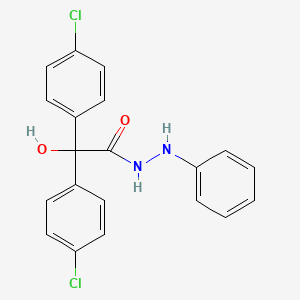
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
